molecular formula C16H16N2O4 B2619308 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941933-59-1

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2619308
CAS No.: 941933-59-1
M. Wt: 300.314
InChI Key: GADKAXNDXZHLLH-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a furan ring, and a carboxamide group.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Future Directions

The future directions for research on “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide” and similar compounds could involve further exploration of the pyrrolidine ring as a versatile scaffold for novel biologically active compounds . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

The compound’s interaction with its targets would depend on the specific chemical structure of the compound and the nature of the target. The compound could bind to its targets and modulate their activity, leading to changes in cellular processes .

The compound’s effect on biochemical pathways would depend on its targets. If the targets are enzymes, the compound could affect the metabolic pathways in which these enzymes are involved. If the targets are receptors, the compound could affect signal transduction pathways .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by its chemical structure. For example, the presence of the pyrrolidine ring could influence the compound’s stereochemistry and thus its pharmacokinetics .

The compound’s action could result in molecular and cellular effects, such as changes in gene expression, protein function, cell signaling, and cell behavior. These effects would depend on the compound’s targets and mode of action .

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to its combination of a pyrrolidine ring, a furan ring, and a carboxamide group. This unique structure may confer specific biological activities that are not observed in similar compounds .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-14-10-11(17-16(20)13-4-3-9-22-13)6-7-12(14)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADKAXNDXZHLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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